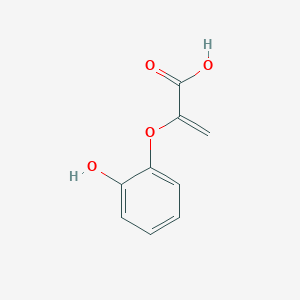
2-(2-Hydroxyphenoxy)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxyphenoxy)prop-2-enoic acid is an organic compound with the molecular formula C9H8O4 It is a derivative of prop-2-enoic acid, featuring a hydroxyphenoxy group attached to the second carbon of the prop-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenoxy)prop-2-enoic acid typically involves the reaction of 2-hydroxyphenol with acryloyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenoxy)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(2-oxophenoxy)prop-2-enoic acid.
Reduction: Formation of 2-(2-hydroxyphenoxy)propanoic acid.
Substitution: Formation of various ethers or esters depending on the substituent used.
Scientific Research Applications
2-(2-Hydroxyphenoxy)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyphenoxy)prop-2-enoic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the prop-2-enoic acid moiety can participate in Michael addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Acrylic acid: Similar in structure but lacks the hydroxyphenoxy group.
Caffeic acid: Contains a similar phenolic structure but with different substituents.
Ferulic acid: Similar phenolic structure with a methoxy group instead of a hydroxy group.
Uniqueness
2-(2-Hydroxyphenoxy)prop-2-enoic acid is unique due to the presence of both a hydroxyphenoxy group and a prop-2-enoic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
92405-59-9 |
|---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
2-(2-hydroxyphenoxy)prop-2-enoic acid |
InChI |
InChI=1S/C9H8O4/c1-6(9(11)12)13-8-5-3-2-4-7(8)10/h2-5,10H,1H2,(H,11,12) |
InChI Key |
PXUVHRMOFVSGBU-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)O)OC1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















